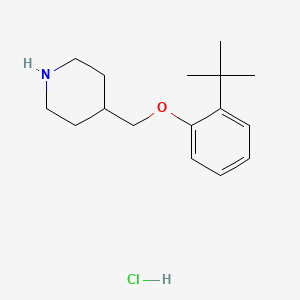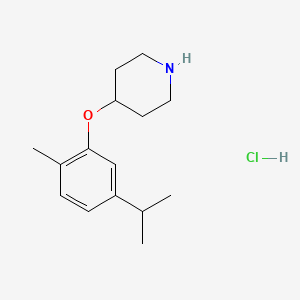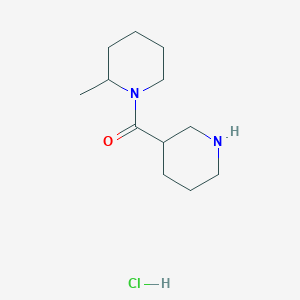
1-ホルミルシクロプロパンカルボニトリル
概要
説明
1-Formylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H5NO. It is characterized by a cyclopropane ring substituted with a formyl group and a nitrile group.
科学的研究の応用
1-Formylcyclopropane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential in creating novel materials with unique properties.
作用機序
Target of Action
It is used as a reactant in the preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines . These compounds are known to inhibit Janus kinases , which are essential for the signaling of a variety of cytokines and growth factors.
Mode of Action
Given its use in the synthesis of janus kinase inhibitors , it can be inferred that it may interact with these enzymes, leading to their inhibition.
Biochemical Pathways
Janus kinases, which are potentially targeted by compounds synthesized using 1-formylcyclopropanecarbonitrile , play crucial roles in various signaling pathways, including those involved in immune response, hematopoiesis, and cell growth and survival.
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere and under -20°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Compounds synthesized using 1-formylcyclopropanecarbonitrile are known to inhibit janus kinases , which could potentially lead to modulation of immune response, hematopoiesis, and cell growth and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Formylcyclopropanecarbonitrile. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C , suggesting that exposure to oxygen and higher temperatures may affect its stability and efficacy.
生化学分析
Cellular Effects
1-Formylcyclopropanecarbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of Janus kinases, which are key regulators of cytokine signaling pathways . By inhibiting these kinases, 1-Formylcyclopropanecarbonitrile can modulate immune responses and potentially reduce inflammation and autoimmune reactions.
Molecular Mechanism
At the molecular level, 1-Formylcyclopropanecarbonitrile exerts its effects through binding interactions with Janus kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules . As a result, the compound can alter gene expression patterns and reduce the production of pro-inflammatory cytokines, thereby modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Formylcyclopropanecarbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under inert atmosphere and cold-chain transportation conditions . Long-term studies have shown that it maintains its inhibitory effects on Janus kinases, with no significant degradation observed over extended periods.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 1-Formylcyclopropanecarbonitrile vary with different dosages. At lower doses, the compound effectively inhibits Janus kinase activity without causing adverse effects . At higher doses, it can lead to toxic effects, including cellular apoptosis and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Formylcyclopropanecarbonitrile is involved in metabolic pathways related to the synthesis of Janus kinase inhibitors. It interacts with enzymes and cofactors that facilitate the conversion of precursor molecules into the final products . The compound’s presence can influence metabolic flux and alter the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, 1-Formylcyclopropanecarbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target cells, where it can exert its inhibitory effects on Janus kinases.
Subcellular Localization
1-Formylcyclopropanecarbonitrile is localized in specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its role in modulating gene expression and cellular signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions: 1-Formylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarbonitrile with formylating agents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 1-formylcyclopropanecarbonitrile may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products .
化学反応の分析
Types of Reactions: 1-Formylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
類似化合物との比較
1-Phenyl-1-cyclopropanecarbonitrile: This compound has a phenyl group instead of a formyl group, leading to different reactivity and applications.
Cyclopropanecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Formylcyclopropane-1-carbonitrile is unique due to the presence of both formyl and nitrile groups on the cyclopropane ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
特性
IUPAC Name |
1-formylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941687-63-4 | |
| Record name | 1-formylcyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
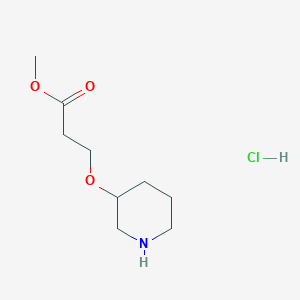
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
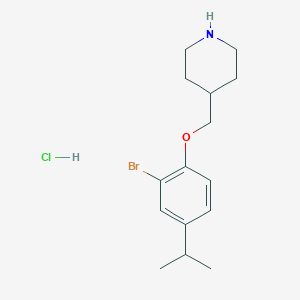
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
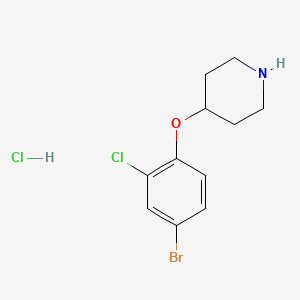
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)

